An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a dihydrobenzofuran core, a reactive aldehyde group, and a strategically placed bromine atom—renders it a versatile precursor for the synthesis of complex molecular architectures.[1] The dihydrobenzofuran scaffold itself is a privileged motif found in numerous natural products and pharmacologically active compounds, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3]
This technical guide provides a comprehensive overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide detailed synthetic protocols with mechanistic insights, explore its chemical reactivity and applications, and outline robust analytical methods for its characterization.
Core Compound Profile: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These characteristics are critical for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.
Identity and Physical Properties
The compound, identified by CAS Number 281678-73-7, possesses a well-defined set of properties that are summarized in the table below.[1][4] Its solid form and melting point are indicative of a stable crystalline structure at ambient conditions.[1]
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | [1] |
| CAS Number | 281678-73-7 | [1][4] |
| Molecular Formula | C₉H₇BrO₂ | [1][4] |
| Molecular Weight | 227.05 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Melting Point | 94–95°C | [1] |
| Boiling Point | ~348.6°C at 760 mmHg (Predicted) | |
| Density | 1.652 g/cm³ (Predicted) | [5] |
| Flash Point | 153.5°C | [5] |
| SMILES | C1COC2=C1C=C(C=C2C=O)Br | [1] |
| InChI Key | LQCBHNHULMHKFB-UHFFFAOYSA-N | [4] |
Spectroscopic Signature
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of the target molecule.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive confirmation of the proton environments. A characteristic singlet for the aldehyde proton is expected to appear significantly downfield, typically around δ 10.1 ppm.[1] The aromatic and dihydrofuran ring protons will exhibit distinct splitting patterns and chemical shifts consistent with the substituted benzofuran structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band near 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak will be consistent with the calculated exact mass of C₉H₇BrO₂, showing the characteristic isotopic pattern for a molecule containing one bromine atom.[1]
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically achieved through a two-step sequence starting from 2,3-dihydrobenzo[b]furan. This process involves an initial electrophilic bromination followed by a regioselective formylation. The choice of reagents and conditions is critical to ensure high yield and selectivity.
Synthetic Workflow Overview
Caption: Synthetic pathway for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.
Step 1: Electrophilic Bromination
The first step involves the regioselective bromination of the 2,3-dihydrobenzo[b]furan core. The ether oxygen atom is an ortho-, para-director. Position 5 is electronically activated and sterically accessible, making it the preferred site for electrophilic aromatic substitution.
-
Experimental Protocol:
-
Dissolve 2,3-dihydrobenzo[b]furan in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule.
-
Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) dropwise at a controlled temperature (typically 0°C to room temperature) to prevent over-bromination.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Perform an aqueous workup, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude 5-Bromo-2,3-dihydrobenzo[b]furan by column chromatography or distillation.
-
-
Causality and Expertise: The use of a Lewis acid catalyst is crucial as it increases the electrophilicity of bromine, facilitating the attack on the electron-rich aromatic ring. Controlling the temperature and stoichiometry is key to achieving high regioselectivity for the C5 position and minimizing the formation of di-brominated byproducts.
Step 2: Regioselective Formylation
The introduction of the aldehyde group at the C7 position is most commonly achieved via the Vilsmeier-Haack reaction.[1] This reaction is highly effective for the formylation of electron-rich aromatic compounds.
-
The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7][8] The Vilsmeier reagent is a mild electrophile that attacks the aromatic ring.[8] The resulting iminium ion is then hydrolyzed during workup to yield the final aldehyde.[6][8]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
-
Experimental Protocol:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature, leading to the formation of the Vilsmeier reagent.
-
Slowly add a solution of the 5-Bromo-2,3-dihydrobenzo[b]furan intermediate to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir overnight.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography, typically using a hexane-ethyl acetate solvent system, to yield the target compound with reported yields around 70-75%.[1]
-
-
Alternative Formylation Methods: While the Vilsmeier-Haack reaction is highly effective, other methods for ortho-formylation of phenolic structures (the electronic precursors to the dihydrobenzofuran system) exist, such as the Reimer-Tiemann, Duff, or Casnati-Skattebøl reactions.[9][10][11][12] However, for non-phenolic, activated aromatic systems like 5-Bromo-2,3-dihydrobenzo[b]furan, the Vilsmeier-Haack approach offers superior regioselectivity and milder conditions.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stems from the distinct reactivity of its functional groups. The aldehyde can undergo oxidation, reduction, and condensation reactions, while the bromine atom is amenable to various cross-coupling reactions.[1]
Key Chemical Transformations
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This transformation provides access to the corresponding 5-bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid, another valuable synthetic intermediate.[1]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (5-bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Condensation Reactions: The aldehyde is a key handle for forming C=N bonds, for instance, in the synthesis of Schiff bases or imines, which are common pharmacophores.
-
Substitution/Cross-Coupling: The C-Br bond can be functionalized via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the C5 position.
Role in Medicinal Chemistry and Biological Activity
The 2,3-dihydrobenzofuran scaffold is a cornerstone in the development of new therapeutic agents.[13] Derivatives of this core structure have demonstrated a wide array of biological activities.
-
Enzyme Modulation: The molecule and its derivatives can act as inhibitors or activators of specific enzymes. The reactive aldehyde group can form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in the active sites of proteins, leading to irreversible inhibition.[1]
-
Antimicrobial Properties: Benzofuran derivatives have shown promise as antimicrobial agents, exhibiting activity against various bacterial and fungal pathogens.[1]
-
Anticancer and Neuroprotective Potential: Research has shown that derivatives of 5-Bromo-2,3-dihydrobenzo[b]furan can exhibit significant anti-proliferative effects against cancer cell lines, such as MCF-7.[1] Furthermore, modifications of the benzofuran core have been linked to neuroprotective effects, potentially by modulating mitochondrial pathways to protect neuronal cells from apoptosis.[1]
Caption: Potential biological applications and mechanisms of action.
Analytical Quality Control
Rigorous analytical testing is mandatory to ensure the purity and identity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde for its use in synthesis and biological screening.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.
-
Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, such as 254 nm.[1]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is ideal for analyzing thermally stable and volatile compounds. It separates compounds in the gas phase followed by mass analysis for identification.
-
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient (e.g., starting at 60°C, ramping to 300°C) is used to elute the compound.
-
Detection: The mass spectrometer provides both the retention time for quantification and the mass spectrum for identity confirmation by comparison to a known standard or library.
-
-
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.
-
Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[5]
Conclusion
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stands out as a high-value intermediate for the synthesis of novel chemical entities in drug discovery and materials science. Its well-defined synthetic pathway, coupled with the versatile reactivity of its functional groups, provides a robust platform for creating diverse molecular libraries. The established biological potential of the dihydrobenzofuran core continues to drive research, with this particular building block offering a strategic entry point for developing next-generation therapeutics. Adherence to the detailed synthetic and analytical protocols outlined in this guide will empower researchers to reliably produce and characterize this compound, accelerating the pace of innovation.
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